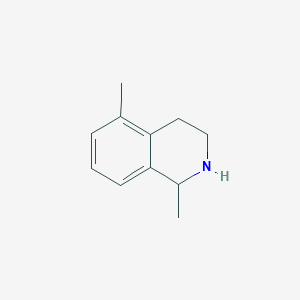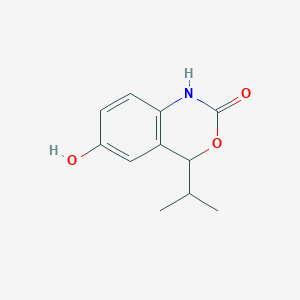![molecular formula C13H15ClO B8565166 [2-(4-chlorophenyl)cyclohexen-1-yl]methanol](/img/structure/B8565166.png)
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol: is an organic compound characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenyl)cyclohexen-1-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-chlorobenzaldehyde.
Reaction: A Grignard reaction is employed, where 4-chlorophenylmagnesium bromide is reacted with cyclohexanone to form the intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form the corresponding ketone.
Reduction: Can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of (2-(4-Chlorophenyl)cyclohex-1-enyl)ketone.
Reduction: Formation of (2-(4-Chlorophenyl)cyclohex-1-enyl)alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-chlorophenyl)cyclohexen-1-yl]methanol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Bromophenyl)cyclohex-1-enyl)methanol
- (2-(4-Fluorophenyl)cyclohex-1-enyl)methanol
- (2-(4-Methylphenyl)cyclohex-1-enyl)methanol
Uniqueness
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity.
Properties
Molecular Formula |
C13H15ClO |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)cyclohexen-1-yl]methanol |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h5-8,15H,1-4,9H2 |
InChI Key |
VASURXMSWITTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

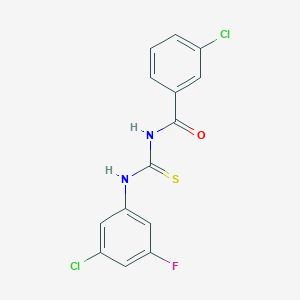
![Methyl [5-(4-chlorophenyl)thiophen-2-yl]acetate](/img/structure/B8565086.png)
![2-Methyl-1-[4-(pentafluoroethoxy)phenyl]propan-1-one](/img/structure/B8565094.png)
![1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B8565105.png)
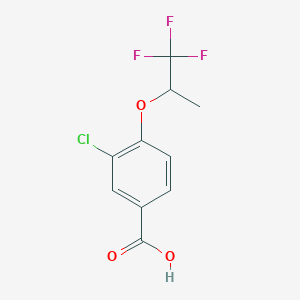
![3,5-Bis[(4-methoxyphenyl)methylidene]thian-4-one](/img/structure/B8565117.png)
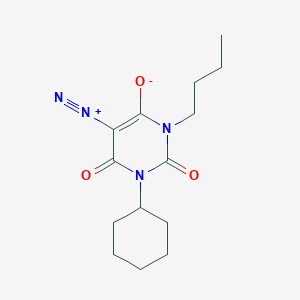
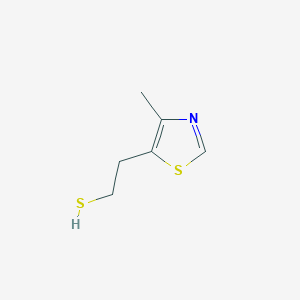
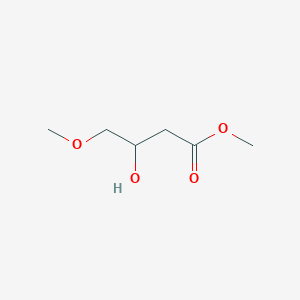

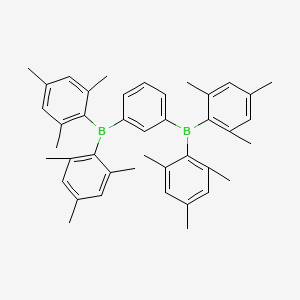
![4-(Methylthio)thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8565185.png)
